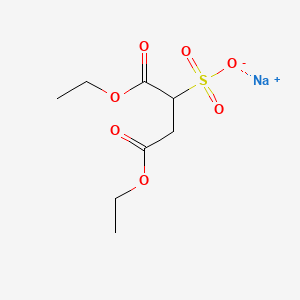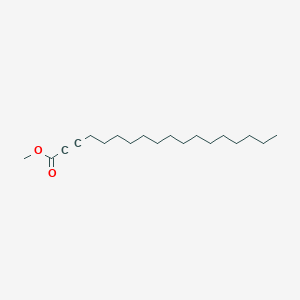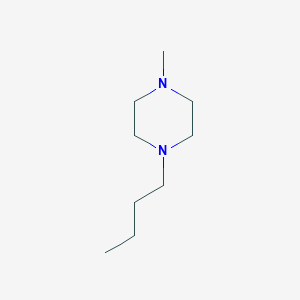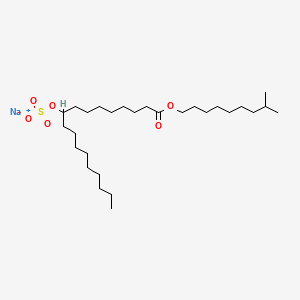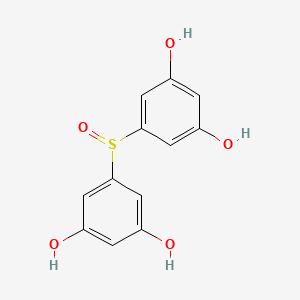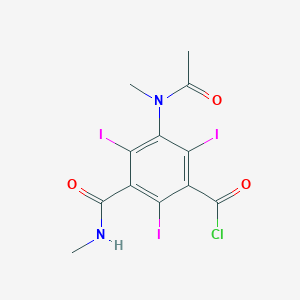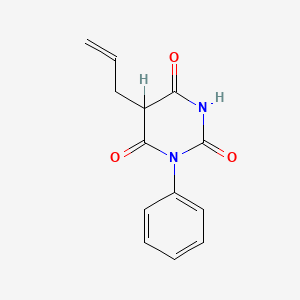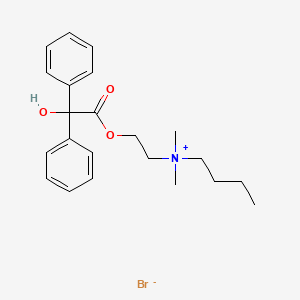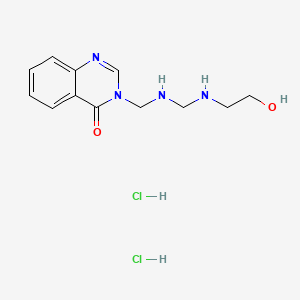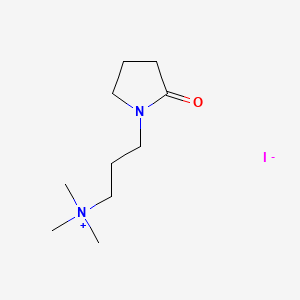
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide is a chemical compound with the molecular formula C10-H21-N2-O.I and a molecular weight of 312.23 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinyl group attached to a propyl chain, which is further connected to a trimethylammonium group.
Preparation Methods
The synthesis of Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide involves several steps. One common method includes the reaction of 3-(2-oxo-1-pyrrolidinyl)propylamine with trimethylamine in the presence of an iodide source . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide can be compared with other similar compounds, such as:
N,N,N-trimethyl-3-(2-oxopyrrolidin-1-yl)propan-1-aminium iodide: This compound shares a similar structure but may have different reactivity and applications.
(2-oxo-1-pyrrolidinyl)pyrimidines: These compounds have a pyrrolidinyl group attached to a pyrimidine ring, offering different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
7435-93-0 |
|---|---|
Molecular Formula |
C10H21IN2O |
Molecular Weight |
312.19 g/mol |
IUPAC Name |
trimethyl-[3-(2-oxopyrrolidin-1-yl)propyl]azanium;iodide |
InChI |
InChI=1S/C10H21N2O.HI/c1-12(2,3)9-5-8-11-7-4-6-10(11)13;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FBMRDXBCSRQQPK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCN1CCCC1=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


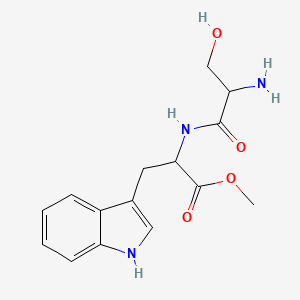
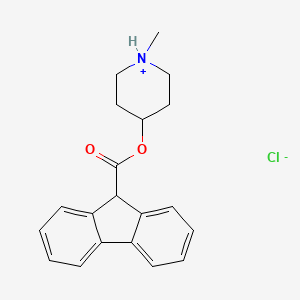
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)

